molecular formula C13H24N2O3 B14786552 (R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate

(R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate

Cat. No.: B14786552
M. Wt: 256.34 g/mol
InChI Key: YGLAKKRUEGJYMY-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the piperidine derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxetane and piperidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted oxetane or piperidine derivatives.

Scientific Research Applications

®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and piperidine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: Similar structure but with a benzyl group instead of a tert-butyl group.

    (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate: Enantiomer with a different stereochemistry.

Uniqueness

®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAKKRUEGJYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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